molecular formula C7H12Br2N2O B1435055 6-((methylamino)methyl)pyridin-2(1H)-one dihydrobromide CAS No. 1949816-20-9

6-((methylamino)methyl)pyridin-2(1H)-one dihydrobromide

Cat. No.: B1435055
CAS No.: 1949816-20-9
M. Wt: 299.99 g/mol
InChI Key: BLOKSPUVRFDBGG-UHFFFAOYSA-N
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Description

6-((Methylamino)methyl)pyridin-2(1H)-one dihydrobromide is a chemical compound with a pyridine ring structure, substituted with a methylamino group and a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-((methylamino)methyl)pyridin-2(1H)-one dihydrobromide typically involves the reaction of 2-chloromethylpyridine with methylamine under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution reaction. The resulting intermediate is then treated with hydrobromic acid to yield the dihydrobromide salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with continuous monitoring of temperature, pressure, and pH to maintain optimal conditions.

Chemical Reactions Analysis

Types of Reactions

6-((Methylamino)methyl)pyridin-2(1H)-one dihydrobromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

    Oxidation: Formation of pyridine-2,6-dione derivatives.

    Reduction: Formation of 6-(aminomethyl)pyridin-2(1H)-one.

    Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

6-((Methylamino)methyl)pyridin-2(1H)-one dihydrobromide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of 6-((methylamino)methyl)pyridin-2(1H)-one dihydrobromide involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions or enzymes, thereby modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-(Methylamino)pyridine: A related compound with similar structural features but different functional groups.

    4-(Methylamino)pyridine: Another similar compound with the methylamino group at a different position on the pyridine ring.

    2-(Pyridin-2-yl)pyrimidine: A compound with a pyridine ring fused to a pyrimidine ring, exhibiting different chemical properties.

Uniqueness

6-((Methylamino)methyl)pyridin-2(1H)-one dihydrobromide is unique due to its specific substitution pattern and the presence of the dihydrobromide salt. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

6-(methylaminomethyl)-1H-pyridin-2-one;dihydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O.2BrH/c1-8-5-6-3-2-4-7(10)9-6;;/h2-4,8H,5H2,1H3,(H,9,10);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLOKSPUVRFDBGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=CC(=O)N1.Br.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12Br2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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